molecular formula C9H8O6S B3839852 3-(carboxymethylsulfonyl)benzoic acid

3-(carboxymethylsulfonyl)benzoic acid

Cat. No.: B3839852
M. Wt: 244.22 g/mol
InChI Key: OMHGHQMRLBWLRG-UHFFFAOYSA-N
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Description

3-(Carboxymethylsulfonyl)benzoic acid is an organic compound characterized by the presence of a carboxylic acid group and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(carboxymethylsulfonyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with chlorosulfonic acid, followed by hydrolysis to introduce the carboxymethyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Carboxymethylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(Carboxymethylsulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(carboxymethylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes and other biomolecules. This interaction can modulate the activity of enzymes and influence various biochemical processes.

Comparison with Similar Compounds

    Benzoic Acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Sulfanilic Acid: Contains a sulfonamide group instead of a sulfonyl group, leading to different reactivity and applications.

    4-Sulfobenzoic Acid: Similar structure but with the sulfonyl group in a different position, affecting its chemical properties and reactivity.

Uniqueness: 3-(Carboxymethylsulfonyl)benzoic acid is unique due to the presence of both carboxyl and sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

3-(carboxymethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHGHQMRLBWLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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